molecular formula C7H5IN2 B3030450 7-Iodoimidazo[1,2-a]pyridine CAS No. 908269-30-7

7-Iodoimidazo[1,2-a]pyridine

Cat. No.: B3030450
CAS No.: 908269-30-7
M. Wt: 244.03
InChI Key: LXPYXLTZQOLCIZ-UHFFFAOYSA-N
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Description

7-Iodoimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The presence of an iodine atom at the 7th position of the imidazo[1,2-a]pyridine ring enhances its reactivity and potential for further functionalization .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodoimidazo[1,2-a]pyridine can be achieved through various methods. One common approach involves the iodination of imidazo[1,2-a]pyridine derivatives. For instance, a method reported by Meng and co-workers involves the use of copper supported on manganese oxide-based octahedral molecular sieves (CuOx/OMS-2) as a catalyst for the tandem cyclization followed by iodination . This method provides a facile and efficient route to synthesize this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination reactions using similar catalytic systems. The use of heterogeneous catalysts like CuOx/OMS-2 allows for the reuse of the catalyst, making the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 7-Iodoimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups.

    Reduction Reactions: Reduction of the imidazo[1,2-a]pyridine ring can lead to the formation of different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar solvents and mild heating.

    Oxidation Reactions: Reagents like hydrogen peroxide or peracids are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

7-Iodoimidazo[1,2-a]pyridine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    3-Bromoimidazo[1,2-a]pyridine: Similar in structure but with a bromine atom at the 3rd position.

    5-Fluoroimidazo[1,2-a]pyridine: Contains a fluorine atom at the 5th position.

    2-Aminoimidazo[1,2-a]pyridine: Features an amino group at the 2nd position.

Uniqueness: 7-Iodoimidazo[1,2-a]pyridine is unique due to the presence of the iodine atom at the 7th position, which significantly enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of various bioactive molecules and materials .

Properties

IUPAC Name

7-iodoimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2/c8-6-1-3-10-4-2-9-7(10)5-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPYXLTZQOLCIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C=C1I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693134
Record name 7-Iodoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908269-30-7
Record name 7-Iodoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Combine 4-iodo-pyridin-2-ylamine (4.00 g, 18.18 mmol) and chloroacetaldehyde (2.77 mL, 21.82 mmol) in ethanol (40 mL). Attach a reflux condenser, and heat the mixture to 83° C., stir overnight (15 hours), and cool to room temperature. Filter the resulting solution to yield the product as a tan solid (1.40 g, 32%). MS(ES), m/z 245 (M+1)
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.77 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Yield
32%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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